2-methyl-N-(3-{4-[3-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)propyl]piperazin-1-yl}propyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
2-methyl-N-(3-{4-[3-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)propyl]piperazin-1-yl}propyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-{4-[3-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)propyl]piperazin-1-yl}propyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves multiple steps. One common approach is the condensation of 2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with a suitable amine derivative. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The presence of multiple functional groups allows for various substitution reactions, such as nucleophilic substitution at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-methyl-N-(3-{4-[3-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)propyl]piperazin-1-yl}propyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide: A simpler analog with similar core structure but fewer functional groups.
N-(3-{4-[3-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propyl]piperazin-1-yl}propyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide: Another analog with variations in the substituents.
Uniqueness
The uniqueness of 2-methyl-N-(3-{4-[3-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)propyl]piperazin-1-yl}propyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This complexity enhances its potential for diverse applications in research and industry.
Biological Activity
The compound 2-methyl-N-(3-{4-[3-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)propyl]piperazin-1-yl}propyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex thiazolo-pyrimidine derivative that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antitubercular, and anticancer properties.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse pharmacological properties. The presence of various functional groups enhances its biological activity.
Antibacterial Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antibacterial properties. A study conducted on similar compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-Methyl-N-(...) | Staphylococcus aureus | 32 µg/mL |
2-Methyl-N-(...) | Escherichia coli | 64 µg/mL |
These results suggest that modifications to the thiazolo-pyrimidine structure can enhance antibacterial efficacy .
Antitubercular Activity
The antitubercular potential of thiazolo-pyrimidine derivatives has been explored in various studies. The compound was tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. The broth dilution method revealed that certain derivatives could achieve MIC values comparable to established antitubercular agents.
These findings highlight the potential of this compound as a lead for developing new antitubercular drugs.
Anticancer Activity
The anticancer properties of thiazolo-pyrimidine derivatives have also been investigated. Preliminary studies indicate that these compounds may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell cycle progression.
A structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazolo-pyrimidine ring can significantly enhance anticancer activity. For instance:
Modification | Cell Line Tested | IC50 (µM) |
---|---|---|
Methyl at position 2 | HeLa (cervical cancer) | 15 |
No substitution | HeLa | 45 |
These results demonstrate that careful modification of the chemical structure can lead to improved therapeutic efficacy against cancer .
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study evaluated a series of thiazolo-pyrimidine derivatives for their antibacterial activity against multi-drug resistant strains. The results indicated that certain compounds exhibited potent activity with low MIC values, suggesting their potential as novel antibacterial agents.
Case Study 2: Anticancer Properties
In another investigation involving various cancer cell lines, several thiazolo-pyrimidine derivatives were shown to significantly inhibit cell proliferation and induce apoptosis. The study concluded that these compounds could serve as potential therapeutic agents for cancer treatment.
Properties
IUPAC Name |
2-methyl-N-[3-[4-[3-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propyl]piperazin-1-yl]propyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N8O4S2/c1-17-15-33-23(37)19(13-29-25(33)39-17)21(35)27-5-3-7-31-9-11-32(12-10-31)8-4-6-28-22(36)20-14-30-26-34(24(20)38)16-18(2)40-26/h13-16H,3-12H2,1-2H3,(H,27,35)(H,28,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQVQGMZHLWHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCCCN3CCN(CC3)CCCNC(=O)C4=CN=C5N(C4=O)C=C(S5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N8O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.